molecular formula C12H11NO5 B7891463 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione CAS No. 68388-07-8

1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B7891463
CAS No.: 68388-07-8
M. Wt: 249.22 g/mol
InChI Key: VYQSFFXAFRBIFL-UHFFFAOYSA-N
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Description

1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine-2,5-dione core structure with a 3-methoxybenzoyl group attached via an ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione typically involves the esterification of pyrrolidine-2,5-dione with 3-methoxybenzoic acid. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Uniqueness: 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine-2,5-dione core and the 3-methoxybenzoyl group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-17-9-4-2-3-8(7-9)12(16)18-13-10(14)5-6-11(13)15/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQSFFXAFRBIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551963
Record name 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68388-07-8
Record name 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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